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Cat. No.: B13399152 Get Quote

Introduction
Levocetirizine, the active R-enantiomer of cetirizine, is a third-generation non-sedative

antihistamine.[1] It is widely used for the treatment of allergic rhinitis and chronic idiopathic

urticaria.[1][2][3] Ensuring the purity and stability of pharmaceutical products is critical for their

safety and efficacy. This application note describes a validated stability-indicating High-

Performance Liquid Chromatography (HPLC) method for the determination of levocetirizine in

the presence of its degradation products. The method is developed in accordance with the

International Council for Harmonisation (ICH) guidelines and is suitable for routine quality

control and stability studies of levocetirizine in bulk drug and pharmaceutical dosage forms.

Forced degradation studies were conducted to demonstrate the specificity of the method.

Levocetirizine was subjected to stress conditions including acid and base hydrolysis, oxidation,

heat, and photolysis.[2][3][4][5][6] The developed method effectively separates the intact drug

from its degradation products, proving its stability-indicating nature.

Experimental Protocols
Materials and Reagents

Levocetirizine Dihydrochloride (Reference Standard)

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)
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Water (HPLC Grade, Milli-Q or equivalent)

Disodium Hydrogen Orthophosphate Dihydrate (AR Grade)

Orthophosphoric Acid (AR Grade)

Hydrochloric Acid (AR Grade)

Sodium Hydroxide (AR Grade)

Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions
A validated HPLC method was developed for the simultaneous estimation of Levocetirizine

dihydrochloride and Montelukast Sodium using a Waters 2695 separation module with a PDA

detector. The chromatographic separation was achieved on a Hypersil BDS C18 column (250 x

4.6 mm, 5 µm) with a mobile phase consisting of a 40:60% v/v mixture of Phosphate buffer and

acetonitrile. The pH was adjusted to 7.0 with orthophosphoric acid, and the eluent was

monitored at 230 nm.[7]

Parameter Condition

Instrument
Waters 2695 Separation Module with PDA

Detector

Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)

Mobile Phase
Phosphate Buffer : Acetonitrile (40:60 v/v), pH

7.0

Flow Rate 1.0 mL/min

Column Temperature Ambient

Detection Wavelength 230 nm

Injection Volume 20 µL

Run Time 10 min
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Preparation of Solutions
Phosphate Buffer Preparation: 2.8 g of Disodium hydrogen orthophosphate dihydrate was

dissolved in 1000 mL of water, and the pH was adjusted to 7.0 with orthophosphoric acid.[7]

Mobile Phase Preparation: The mobile phase was prepared by mixing the phosphate buffer

and acetonitrile in a ratio of 40:60 (v/v) and sonicating to degas.

Standard Stock Solution: An accurately weighed quantity of Levocetirizine dihydrochloride

(25 mg) was transferred to a 50 mL volumetric flask. It was dissolved in and diluted to

volume with the mobile phase to obtain a concentration of 500 µg/mL.

Working Standard Solution: From the stock solution, 5 mL was diluted to 50 mL with the

mobile phase to obtain a concentration of 50 µg/mL.

Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. The drug was subjected to various stress conditions as per ICH guidelines.

Acid Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M HCl and

kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1 M

NaOH and diluted to 10 mL with the mobile phase.[3][4]

Alkaline Hydrolysis: 1 mL of the standard stock solution was mixed with 1 mL of 0.1 M NaOH

and kept at room temperature for 3 hours. The solution was then neutralized with 1 mL of 0.1

M HCl and diluted to 10 mL with the mobile phase.

Oxidative Degradation: 1 mL of the standard stock solution was mixed with 1 mL of 30%

H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with

the mobile phase.

Thermal Degradation: The powdered drug was kept in an oven at 80°C for 3 hours. A

solution was then prepared at a concentration of 50 µg/mL in the mobile phase.[4]

Photolytic Degradation: The powdered drug was exposed to UV light at 254 nm for 3 hours.

A solution was then prepared at a concentration of 50 µg/mL in the mobile phase.[3]
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Results and Discussion
The developed HPLC method was found to be specific for the determination of levocetirizine in

the presence of its degradation products. The retention time for levocetirizine was observed to

be approximately 3.06 min.[7] The forced degradation studies showed that levocetirizine is

susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, while it is

relatively stable under thermal stress.[5][8]

Table 1: Summary of Forced Degradation Studies for Levocetirizine

Stress
Condition

Reagents/Con
ditions

Duration % Degradation

Retention Time
of Major
Degradation
Product(s)
(min)

Acid Hydrolysis 0.1 M HCl 3 hours 15.2% 2.1, 4.5

Alkaline

Hydrolysis
0.1 M NaOH 3 hours 10.8% 2.4

Oxidative

Degradation
30% H₂O₂ 24 hours 22.5% 1.8, 5.2

Thermal

Degradation
80°C 3 hours 5.1% Not well resolved

Photolytic

Degradation

UV light at 254

nm
3 hours 28.7% 1.5, 4.8

Note: The percentage degradation and retention times are representative and may vary based

on the specific experimental conditions.

The method was validated for linearity, precision, accuracy, and robustness as per ICH

guidelines. The linearity was established over a concentration range of 12.56–37.68 µg/mL.[7]

The precision of the method was demonstrated by the low relative standard deviation (RSD)

values for repeated injections. The accuracy was confirmed by recovery studies, with mean

recoveries in the range of 97.6% to 98.8%.[1]
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Caption: Experimental Workflow for HPLC Method Development.
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Caption: Logical Relationship of the Stability-Indicating Method.

Conclusion
The developed and validated stability-indicating HPLC method is simple, accurate, precise, and

specific for the determination of levocetirizine in the presence of its degradation products. The

method is suitable for routine quality control analysis and for stability assessment of
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levocetirizine in pharmaceutical formulations. The forced degradation studies provide valuable

information about the stability of the levocetirizine molecule under various stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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